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The Discovery Strategy and Workflow

Faced with the challenge of creating a selective TYK2 inhibitor, Bristol Myers Squibb (BMS) scientists
employed a chemogenomics-guided phenotypic screen. The conventional approach of targeting the kinase's
active (ATP-binding) site failed due to high homology with JAK1, JAK2, and JAK3, leading to undesirable

off-target inhibition [1]. The solution was a novel, multi-step workflow.

The dot code below outlines the key stages in the identification of BMS-066:
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Problem:
Lack of Selectivity for
TYK2 Catalytic Site

Step 1. Chemogenomics Filtering
Apply filters to compound library:
- Remove JAK2/JAK3 actives
- Remove promiscuous/cytotoxic compounds

8,000 compounds
passed filter

Step 2: Phenotypic Screen
IL-23 pathway assay in T cells
(Luciferase reporter)

nbiased identification
of mechanism

Step 3: Hit Identification
Three target classes identified:
- GSK-3a inhibitors
- IKK-f inhibitors
- TYK2 Pseudokinase (JH2) binders

ocus on novel
JH2 binders

Key Discovery: BMS-066
Dual IKKB/TYK2 JH2 inhibitor

Click to download full resolution via product page

This unbiased screen was crucial for identifying the previously unexplored pseudokinase (JH2) domain of
TYK2 as a viable target [1] [2]. BMS-066 emerged from this process as a compound that potently inhibited
the IL-23 signaling pathway.
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Mechanism of Action: Pseudokinase Stabilization
BMS-066 works through a unique allosteric mechanism rather than competing for the ATP-binding site [1]
[2].

e Target: BMS-066 binds to the TYK2 pseudokinase (JH2) domain [2] [3].

e Effect: Binding stabilizes the inhibitory interaction between the JH2 pseudokinase domain and the
adjacent JH1 (catalytic) domain [2].

e Outcome: This stabilization blocks receptor-mediated activation of TYK2, preventing downstream
signal transduction without directly inhibiting kinase catalysis [2].

This mechanism provided the sought-after selectivity, as the JH2 domain of TYK2 is structurally more

distinct from the JH2 domains of other JAKs than the highly conserved catalytic domains [1] [4].

Key Experimental Data and Protocols

The characterization of BMS-066 involved several critical experiments that confirmed its potency,

selectivity, and cellular activity.

In Vitro Potency and Selectivity Profile

The table below summarizes the key in vitro biochemical and cellular data for BMS-066:

Assay Type Target | Process  Result (ICso) Description / Significance

Biochemical IKKPB 9nM Primary target; >500-fold selective over IKKa

Assay [3].

Biochemical TYK2 JH2 72 nM Measured via probe displacement assay [3].

Assay Domain

Cellular Assay IL-23 Signaling 1020 nM In an IL-23-stimulated luciferase reporter
assay [3].
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Assay Type Target | Process

Cellular Assay LPS-induced

TNFa
Kinome 155 additional
Selectivity kinases

Result (ICso0)

150 nM

>30-fold
selective

Detailed Experimental Protocols

Description / Significance

In human PBMCs; demonstrates anti-
inflammatory effect [3].

Against >95% of kinases tested at 10 uM [3].

e IL-23-stimulated Transcriptional Response Assay (Phenotypic Screen)

o Cell Line: kit225 human T cells stably integrated with an IRF1-GAS-Luc firefly luciferase

reporter gene [2].

o Procedure: Cells were washed to remove IL-2 and incubated overnight. Test compounds were
added, followed by stimulation with human IL-23 (0.02 uM). After a 5-hour incubation at 37°C,
Bright-Glo luciferase reagent was added, and luminescence was measured [2].

o Hit Criteria: A hit cut-off was set at approximately >40% inhibition at 10 uM compound

concentration [2].

e TYK2 Pseudokinase Domain Binding Assay

o The binding of BMS-066 to the TYK2 JH2 domain and its functional stabilization were
confirmed using biophysical characterization and crystal structure analysis, which showed the

compound bound to a site analogous to the ATP-binding site in active kinases [1] [2].

Chemical Profile of BMS-066

¢ Molecular Formula: C19H21N702 [3] [5]
e CAS Registry Number: 914946-88-6 [3] [5]

BMS-066 served as a critical proof-of-concept molecule, demonstrating that targeting the TYK2

pseudokinase domain was a viable and highly selective strategy for immunosuppression [1]. This pioneering

work laid the direct foundation for the discovery and development of deucravacitinib (Sotyktu), the first

FDA-approved TYK?2 inhibitor [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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